molecular formula C11H12O3 B1270941 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde CAS No. 20240-58-8

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

Cat. No.: B1270941
CAS No.: 20240-58-8
M. Wt: 192.21 g/mol
InChI Key: IJGXTTPJTDSRBO-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. ncert.nic.in As its name suggests, its core structure is a benzene (B151609) ring bearing a formyl (aldehyde) group. It is further classified as a phenolic aldehyde due to the presence of a hydroxyl group directly attached to the aromatic ring.

The molecule's structure is characterized by a benzene ring with four substituents. These functional groups are an aldehyde (-CHO), a hydroxyl (-OH), a methoxy (B1213986) (-OCH3), and an allyl (-CH2-CH=CH2) group. nih.gov The formal IUPAC name for this compound is 4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde. nih.gov It is structurally a derivative of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), with the addition of an allyl group at the 5-position of the ring. nih.govresearchgate.net This substitution pattern gives the molecule distinct chemical reactivity at each of its functional sites.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number20240-58-8 nih.govchemicalbook.comsigmaaldrich.com
Molecular FormulaC11H12O3 nih.govchemicalbook.comscbt.com
Molecular Weight192.21 g/mol nih.govchemicalbook.comscbt.com
IUPAC Name4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde nih.gov
Common Synonyms5-Allylvanillin, 2-Allyl-4-formyl-6-methoxyphenol nih.gov

Significance and Research Context within Benzoid Natural Products and Synthetic Chemistry

The significance of this compound in academic research stems from its identity as both a derivative of a major natural product and a versatile synthetic intermediate. As a derivative of vanillin, it is situated within the broad class of benzoid natural products, which are extensively studied for their sensory properties and biological activities. researchgate.netgoogle.com

In the field of synthetic chemistry, the compound is a valuable building block. Its multifunctionality, possessing aldehyde, phenol, and alkene moieties, allows for a diverse range of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and Schiff base formation. researchgate.netresearchgate.net The phenolic hydroxyl group can be etherified or esterified, and the allyl group is amenable to a wide array of reactions, including isomerization, oxidation, and addition reactions.

A key aspect of its research context is its synthesis, which is a classic illustration of a named reaction in organic chemistry. It is commonly prepared via a Claisen rearrangement of 4-(allyloxy)-3-methoxybenzaldehyde (B1271678) (O-allyl vanillin). chemicalbook.com This thermal, pericyclic reaction involves the intramolecular rearrangement of the allyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding the final product with high efficiency. chemicalbook.com This synthetic route is a subject of academic study for its mechanism and application in constructing substituted aromatic systems. The precursor, O-allyl vanillin, is readily synthesized from vanillin, a widely available starting material. mdpi.com

Table 2: Physical Properties of this compound

PropertyValue
Physical FormSolid sigmaaldrich.com
Melting Point84-85°C chemicalbook.com
Boiling Point (Predicted)320.2 ± 42.0 °C chemicalbook.com
Density (Predicted)1.144 ± 0.06 g/cm³ chemicalbook.com

Conventional Synthetic Approaches

Traditional methods for synthesizing this compound rely on well-established, multi-step organic reactions. These routes are characterized by their sequential nature, starting from simple, readily available precursors and involving key chemical transformations to build the target molecule.

Multi-step Reaction Sequences from Simple Precursors

The most common and practical starting material for this synthesis is 4-hydroxy-3-methoxybenzaldehyde, widely known as vanillin. semanticscholar.org Vanillin serves as an ideal precursor due to its structural similarity to the target compound, possessing the required benzaldehyde (B42025) framework with hydroxyl and methoxy substituents already in place. The synthesis from this precursor is typically a two-step process involving the introduction of the allyl group.

Etherification: The phenolic hydroxyl group of vanillin is converted into an allyl ether.

Rearrangement: The resulting ether is heated to induce a rearrangement that moves the allyl group onto the aromatic ring.

This straightforward sequence provides a reliable and high-yielding pathway to the desired product.

Specific Chemical Transformations (e.g., Claisen Rearrangement, Methylation)

The cornerstone of this synthesis is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org It is a thermally induced, intramolecular libretexts.orglibretexts.org-sigmatropic rearrangement. libretexts.orgorganic-chemistry.org In this specific synthesis, the allyl group attached to the ether oxygen migrates to the ortho position of the phenolic ring. libretexts.org This concerted pericyclic reaction proceeds through a six-membered cyclic transition state. libretexts.org

The mechanism involves the allyl aryl ether rearranging to form a non-aromatic dienone intermediate, which then quickly tautomerizes to restore the aromaticity of the phenol, yielding the final ortho-allyl phenol product. organic-chemistry.orgmasterorganicchemistry.com Uncatalyzed Claisen rearrangements typically require high temperatures, often exceeding 200°C. organic-chemistry.org

While methylation is a crucial reaction in the synthesis of other related benzaldehydes, it is not a required step in the primary pathway starting from vanillin, as the methoxy group is already present on the precursor.

Utilization of Key Intermediates (e.g., 4-(Allyloxy)-3-methoxybenzaldehyde)

The synthesis hinges on the successful formation of the key intermediate, 4-(Allyloxy)-3-methoxybenzaldehyde. This compound is prepared from vanillin via a Williamson ether synthesis. In this step, the phenolic hydroxyl group of vanillin is deprotonated with a base, such as potassium carbonate or sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an allyl halide, typically allyl bromide, to form the allyl ether intermediate.

This intermediate is a stable compound that can be isolated and purified before proceeding to the next step. The subsequent application of heat to 4-(Allyloxy)-3-methoxybenzaldehyde directly triggers the Claisen rearrangement to yield this compound.

Table 1: Conventional Synthesis of this compound
StepReaction TypeStarting MaterialKey ReagentsIntermediate/ProductGeneral Conditions
1Williamson Ether Synthesis (Allylation)4-hydroxy-3-methoxybenzaldehyde (Vanillin)Allyl bromide, K₂CO₃ or NaOH4-(Allyloxy)-3-methoxybenzaldehydeReaction in a polar aprotic solvent (e.g., acetone, DMF) with heating.
2Claisen Rearrangement4-(Allyloxy)-3-methoxybenzaldehydeNone (thermal)This compoundHeating at high temperatures (typically 180-250°C), often without a solvent or in a high-boiling solvent. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis

In line with modern chemical practices, efforts have been made to develop more sustainable methods for synthesizing this compound. These approaches focus on reducing energy consumption, minimizing waste, and using environmentally benign materials.

Microwave-Assisted Synthesis Protocols

The high temperatures and long reaction times often required for the thermal Claisen rearrangement can be addressed using microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate the rate of the rearrangement, leading to substantially shorter reaction times and often improved yields by minimizing the formation of decomposition byproducts. nih.gov

Studies on analogous compounds, such as 1-allyloxy-4-methoxybenzene and various 8-allyloxyphenanthridines, have demonstrated the efficacy of microwave heating for promoting Claisen rearrangements. nih.govrsc.org This technique provides a more energy-efficient alternative to conventional oil-bath heating, aligning with the principles of green chemistry. rsc.org

Application of Green Solvents (e.g., N-methylpyrrolidone, aqueous media, ethanol)

The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional Claisen rearrangements are often performed without a solvent or in high-boiling hydrocarbon solvents. Green chemistry encourages the use of safer, more sustainable alternatives.

Ethanol (B145695): This bio-based solvent is considered a green option and has been successfully used in the synthesis of vanillin derivatives, making it a viable medium for the initial allylation step. researchgate.net

Aqueous Media: Performing organic reactions in water is highly desirable from a green chemistry perspective. While challenging for some substrates, certain base-catalyzed reactions related to benzaldehydes can be conducted in aqueous solutions, reducing the reliance on volatile organic compounds. nih.gov

Propylene Carbonate: As a non-toxic and biodegradable polar aprotic solvent, propylene carbonate has been shown to be an effective medium for thermal aromatic Claisen rearrangements, offering improved yields and reduced reaction times compared to traditional toxic solvents like 1,2-dichlorobenzene. medjchem.com

Table 2: Comparison of Conventional vs. Green Approaches for Claisen Rearrangement
ParameterConventional MethodGreen Chemistry ApproachAdvantage of Green Approach
Heating MethodConventional oil bathMicrowave irradiationReduced reaction time, energy efficiency, potentially higher yields. nih.gov
SolventNeat (no solvent) or high-boiling hydrocarbons (e.g., 1,2-dichlorobenzene)Propylene Carbonate, N-methylpyrrolidone (NMP), Ethanol, Aqueous MediaReduced toxicity, improved biodegradability, and enhanced safety. medjchem.com
Reaction TimeSeveral hoursMinutes to less than an hourIncreased throughput and lower energy consumption. nih.gov

An exploration of advanced synthetic routes reveals the nuanced methodologies available for the preparation of this compound and its derivatives. This article focuses on specific catalytic and enantioselective strategies, adhering to a precise framework of modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-9-5-8(7-12)6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGXTTPJTDSRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364184
Record name 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20240-58-8
Record name 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 3 Allyl 4 Hydroxy 5 Methoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for nucleophilic addition and condensation reactions, enabling the extension of the molecule's carbon skeleton and the introduction of new functionalities, particularly nitrogen-containing groups. ncert.nic.in

The carbonyl carbon of the aldehyde in 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is electrophilic and readily undergoes condensation reactions with primary amino compounds. These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (imine).

Schiff Base Formation: Reaction with primary amines (R-NH₂) leads to the formation of Schiff bases (or azomethines). These reactions are analogous to those performed on similar structures like vanillin (B372448), where various amines are condensed with the aldehyde to produce a range of imine derivatives. researchgate.net

Hydrazone Formation: Condensation with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. These derivatives are often crystalline solids and can be useful for characterization. ncert.nic.inresearchgate.net

Thiosemicarbazone Formation: Reaction with thiosemicarbazide (B42300) results in the formation of thiosemicarbazones.

These condensation reactions are fundamental in creating derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Condensation Reaction Products with this compound

Reactant Product Type General Structure
Primary Amine (R-NH₂) Schiff Base
Hydrazine (H₂N-NH₂) Hydrazone

Reductive amination is a powerful method for converting the aldehyde group into a primary, secondary, or tertiary amine. organic-chemistry.org This transformation typically proceeds in a one-pot reaction where the aldehyde first reacts with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine intermediate in situ, which is then immediately reduced by a reducing agent present in the mixture. organic-chemistry.org

Commonly used reducing agents for this process include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄). redalyc.org The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. For instance, NaBH(OAc)₃ is a mild reagent effective for a wide range of aldehydes and ketones. redalyc.org A stepwise procedure, involving the pre-formation of the imine followed by its reduction, can also be employed, particularly when dialkylation is a concern. organic-chemistry.org This method provides a direct route to various aminomethyl-phenols from this compound.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, a potent nucleophile. This reactivity allows for various transformations, primarily through reactions with electrophiles.

Alkylation of the phenolic hydroxyl group is a common strategy to modify the compound's properties or to protect the hydroxyl group during subsequent reactions. The Williamson ether synthesis is the most common method employed, involving the reaction of the corresponding phenoxide with an alkyl halide. orientjchem.org

Studies on analogous compounds like 3,4-dihydroxybenzaldehyde (B13553) demonstrate that the hydroxyl group can be efficiently alkylated. mdpi.comresearchgate.net For example, benzylation can be achieved using benzyl (B1604629) chloride in the presence of a mild base like sodium bicarbonate (NaHCO₃) in a solvent such as N,N-dimethylformamide (DMF). mdpi.com Similarly, methylation can be accomplished using a methylating agent like methyl iodide with a suitable base. mdpi.comresearchgate.net

Table 2: Representative Alkylation Reactions on Analogous Hydroxybenzaldehydes

Alkylating Agent Base/Solvent Product Yield (%) Reference
Benzyl Chloride NaHCO₃ / DMF 4-Benzyloxy-3-hydroxybenzaldehyde 71 mdpi.comresearchgate.net
p-Methoxybenzyl Chloride NaHCO₃ / DMF 3-Hydroxy-4-(p-methoxybenzyloxy)benzaldehyde 75 mdpi.comresearchgate.net
Allyl Bromide NaHCO₃ / DMF 4-Allyloxy-3-hydroxybenzaldehyde 72 mdpi.comresearchgate.net

Data adapted from the regioselective protection of 3,4-dihydroxybenzaldehyde, a structural analog.

In multi-step syntheses involving this compound, it is often necessary to selectively "mask" or protect the phenolic hydroxyl group to prevent it from reacting while transformations are carried out on other parts of the molecule. mdpi.com

The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions planned for other functional groups and the ease of its subsequent removal (deprotection). Benzyl ethers are common protecting groups for phenols. mdpi.com They can be introduced via benzylation with benzyl chloride or bromide under basic conditions. mdpi.com The benzyl group is robust under many reaction conditions but can be readily removed under mild conditions by catalytic hydrogenolysis (H₂/Pd-C), which does not affect the allyl group's double bond. mdpi.com Other protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), can also be employed, offering different deprotection strategies (e.g., fluoride (B91410) ion). mdpi.com The ability to selectively protect and deprotect the hydroxyl group is a cornerstone of synthetic strategy, enabling complex molecular manipulations. mdpi.com

Reactions at the Allyl Side Chain

The allyl group provides a third reactive handle on the this compound scaffold. The carbon-carbon double bond of the allyl group can participate in a variety of reactions typical of alkenes.

The reactivity of the allyl group is particularly evident under catalytic or thermal conditions. nih.gov Studies on the catalytic pyrolysis of eugenol (B1671780), a closely related compound, show that the allyl group is highly reactive. nih.gov Potential transformations include:

Isomerization: The terminal double bond can migrate to form the more thermodynamically stable internal (propenyl) isomer, often catalyzed by transition metals or strong bases.

Oxidation: The double bond can be oxidized to form diols (with reagents like OsO₄ or cold, dilute KMnO₄), or cleaved to yield an aldehyde or carboxylic acid (with ozone or hot, concentrated KMnO₄).

Addition Reactions: The double bond can undergo addition reactions, such as hydrogenation to a propyl group, or halogenation.

Cyclization: The allyl group can participate in cyclization reactions. For instance, under certain catalytic pyrolysis conditions, the allyl group has been shown to cyclize, leading to the formation of indene (B144670) derivatives, which can be precursors to coke formation on catalysts. nih.gov

This diverse reactivity allows for significant structural modifications, but the high reactivity can also lead to complex product mixtures if not carefully controlled. nih.gov

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophiles: a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, an allyl (-CH2CH=CH2) group, and a formyl (-CHO) group. The hydroxyl and methoxy groups are strong activating groups and are ortho-, para-directing. The allyl group is a weak activating group and is also ortho-, para-directing. Conversely, the formyl group is a deactivating group and is meta-directing.

The positions on the benzene (B151609) ring are numbered starting from the carbon bearing the formyl group as position 1. Therefore, the methoxy group is at position 3, the hydroxyl group at position 4, and the allyl group at position 5. The positions available for substitution are C2 and C6.

The directing effects of the substituents are as follows:

Hydroxyl group (-OH) at C4: Strongly activating and directs ortho and para. The para position (C1) is occupied. It strongly directs to C3 and C5.

Methoxy group (-OCH3) at C3: Strongly activating and directs ortho and para. The ortho positions are C2 and C4 (occupied). The para position is C6.

Allyl group (-CH2CH=CH2) at C5: Weakly activating and directs ortho and para. The ortho positions are C4 (occupied) and C6. The para position is C2.

Formyl group (-CHO) at C1: Deactivating and directs meta. The meta positions are C3 and C5.

Considering the combined effects, the hydroxyl and methoxy groups are the most powerful activating groups. The hydroxyl group at C4 strongly activates the C3 and C5 positions, which are already substituted. The methoxy group at C3 strongly activates the C2 and C6 positions. The allyl group at C5 activates the C2 and C6 positions. The deactivating formyl group at C1 directs incoming electrophiles to the C3 and C5 positions, which are already occupied.

Therefore, electrophilic aromatic substitution is most likely to occur at the C2 or C6 positions, which are activated by the methoxy and allyl groups. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

While specific research on the electrophilic aromatic substitution reactions of this compound is not extensively documented, the expected reactions based on the directing effects of the present functional groups can be predicted.

Nitration: Nitration would likely occur at the C2 or C6 position, directed by the activating methoxy and allyl groups. The reaction would typically involve the use of a nitrating agent such as nitric acid in the presence of sulfuric acid.

Halogenation: Halogenation (e.g., with Br2 in the presence of a Lewis acid or in a polar solvent) is also expected to take place at the C2 or C6 position. The strong activation by the hydroxyl and methoxy groups may allow for halogenation without a Lewis acid catalyst.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H) onto the aromatic ring, again, most likely at the C2 or C6 position.

Friedel-Crafts Alkylation and Acylation: Friedel-Crafts reactions are generally not successful on rings containing strongly deactivating groups like the formyl group. Additionally, the presence of the strongly activating hydroxyl group can lead to complexation with the Lewis acid catalyst, further inhibiting the reaction.

Interactive Data Table of Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄2-Nitro-3-allyl-4-hydroxy-5-methoxy-benzaldehyde and/or 6-Nitro-3-allyl-4-hydroxy-5-methoxy-benzaldehyde
BrominationBr₂, FeBr₃ or CH₃COOH2-Bromo-3-allyl-4-hydroxy-5-methoxy-benzaldehyde and/or 6-Bromo-3-allyl-4-hydroxy-5-methoxy-benzaldehyde
SulfonationFuming H₂SO₄2-Sulfo-3-allyl-4-hydroxy-5-methoxy-benzaldehyde and/or 6-Sulfo-3-allyl-4-hydroxy-5-methoxy-benzaldehyde

Spectroscopic Characterization and Structural Elucidation of 3 Allyl 4 Hydroxy 5 Methoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, both ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The aldehydic proton typically appears as a singlet in the downfield region, around 9.8 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns and chemical shifts influenced by their electronic environment. The methoxy (B1213986) group protons resonate as a sharp singlet, usually around 3.9 ppm.

The allyl group protons give rise to a more complex set of signals. The methylene (B1212753) protons adjacent to the aromatic ring appear as a doublet, while the terminal vinyl protons and the internal vinylic proton form a multiplet, showcasing characteristic coupling constants (J-values) that help in their definitive assignment. The phenolic hydroxyl proton signal can vary in its chemical shift and may appear as a broad singlet, its position being sensitive to solvent and concentration.

¹H NMR Spectral Data of this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO~9.8s-
Ar-H~7.0-7.2m-
-OHVariablebr s-
-OCH₃~3.9s-
-CH₂- (allyl)~3.4d~6.5
=CH- (allyl)~5.9-6.1m-
=CH₂ (allyl)~5.0-5.2m-

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum, around 191 ppm. The aromatic carbons show a range of chemical shifts depending on their substituents. The carbon bearing the hydroxyl group and the carbon bearing the methoxy group are shifted downfield due to the electronegativity of the oxygen atoms. The carbon atoms of the allyl group also have distinct chemical shifts that allow for their identification.

¹³C NMR Spectral Data of this compound
Carbon AssignmentChemical Shift (δ, ppm)
-CHO~191
Ar-C (substituted)~140-150
Ar-CH~108-125
-OCH₃~56
-CH₂- (allyl)~34
=CH- (allyl)~137
=CH₂ (allyl)~115

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and establish the connectivity between atoms, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the allyl group and the aromatic ring protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The strong, sharp peak around 1670-1690 cm⁻¹ corresponds to the C=O stretching of the aromatic aldehyde.

The presence of the allyl group is confirmed by C-H stretching vibrations of the sp² carbons around 3080 cm⁻¹ and the C=C stretching vibration near 1640 cm⁻¹. Aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the phenolic hydroxyl group can be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeAbsorption Range (cm⁻¹)
Phenolic -OHO-H stretch~3200-3500 (broad)
Aldehyde C=OC=O stretch~1670-1690
Aromatic C=CC=C stretch~1450-1600
Allyl =C-HC-H stretch~3080
Allyl C=CC=C stretch~1640
Methoxy/Phenolic C-OC-O stretch~1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show strong absorptions arising from π→π* transitions of the benzene ring and the conjugated system involving the aldehyde group. The presence of the hydroxyl and methoxy groups as auxochromes can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025). Typically, two main absorption bands can be expected, one around 230-240 nm and another at longer wavelengths, around 270-280 nm, with a possible shoulder around 310 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₂O₃), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 192.0786.

Computational Chemistry and Theoretical Studies on 3 Allyl 4 Hydroxy 5 Methoxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted benzaldehydes to predict a range of properties with high accuracy. scispace.com DFT calculations are instrumental in understanding molecular geometry, electronic distribution, and chemical reactivity. irjweb.com

The electronic properties of a molecule are crucial for understanding its chemical behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In MEP diagrams, red typically indicates areas of high electron density (negative potential), while blue denotes areas of low electron density (positive potential). sciforum.net For substituted benzaldehydes, the electronegative oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich sites, while the hydrogen atoms, particularly of the hydroxyl group, are electron-poor. sciforum.net

Table 1: Illustrative Electronic Properties from DFT Calculations for a Benzaldehyde (B42025) Analog

PropertyDescriptionExample Value (for 4-hydroxybenzaldehyde)
EHOMO Energy of the Highest Occupied Molecular Orbital-
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-
Energy Gap (ΔE) Difference between ELUMO and EHOMO~5.01 eV mdpi.comsciforum.net
Dipole Moment (µ) Measure of the molecule's overall polarity4.66 Debye sciforum.net

Note: The data in this table is for the related compound 4-hydroxybenzaldehyde (B117250) and serves as an example of the types of parameters obtained from DFT calculations.

DFT calculations are a powerful tool for mapping out potential reaction pathways and understanding complex chemical transformations. By calculating the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies. This provides a detailed, step-by-step view of how a reaction proceeds. mdpi.com

For a molecule like 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, DFT could be used to study various reactions, such as oxidation, electrophilic substitution on the aromatic ring, or reactions involving the allyl group. For example, a computational study on the formation of veratraldehyde from a related compound successfully used DFT to characterize the non-enzymatic steps, including radical formation, water and oxygen addition, and bond transformations. mdpi.com This approach allows for the calculation of reaction enthalpies and activation energies for each step, revealing whether a process is energetically favorable and providing insights into the reaction kinetics. mdpi.com

Theoretical vibrational frequency analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations can predict the fundamental vibrational modes of a molecule. scispace.com These calculated frequencies often show good agreement with experimental data after being adjusted with a scaling factor to account for theoretical approximations and anharmonicity. researchgate.net

Studies on related benzaldehyde derivatives, such as 3-hydroxy-4-methoxy-benzaldehyde and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have successfully used DFT (commonly with the B3LYP functional) to assign vibrational modes. scispace.comnih.gov For this compound, this analysis would predict characteristic frequencies for key functional groups, including:

O-H stretching of the hydroxyl group.

C=O stretching of the aldehyde group.

C-O stretching of the methoxy (B1213986) group.

Vibrations associated with the allyl group (e.g., C=C stretching, C-H stretching).

Aromatic ring C-C and C-H vibrations.

Table 2: Example of Vibrational Frequency Assignment for a Related Compound (4-hydroxy-3-methoxy-5-nitrobenzaldehyde)

Vibrational ModeExperimental Frequency (cm-1)
O-H stretching ~3200 nih.gov
C=O stretching (aldehyde) 1683 nih.gov
N-O asymmetric stretching 1547 nih.gov
N-O symmetric stretching 1366 nih.gov
C-O stretching (ether) 1266 nih.gov

Note: This table provides an example of experimentally observed IR frequencies for a similar compound, which can be correlated with DFT-predicted frequencies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is essential in drug discovery and molecular biology to understand how a molecule might interact with a biological target.

For this compound, docking simulations could be employed to investigate its potential binding affinity and mode of interaction with various enzymes or receptors. For example, substituted benzaldehydes are known to be inhibitors of enzymes like tyrosinase. researchgate.net A docking study would involve placing the this compound molecule into the active site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding energy or docking score.

The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. researchgate.net These insights can explain the molecule's biological activity and guide the design of more potent analogs.

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energy levels, a variety of quantum chemical descriptors can be derived. These indices provide a quantitative measure of the molecule's reactivity and are used extensively in quantitative structure-activity relationship (QSAR) studies. irjweb.com

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a high hardness value. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). irjweb.com

Table 3: Key Quantum Chemical Descriptors and Their Formulas

DescriptorFormulaDescription
Electronegativity (χ) χ ≈ (-EHOMO - ELUMO) / 2Tendency to attract electrons
Chemical Hardness (η) η ≈ (-EHOMO + ELUMO) / 2Resistance to change in electron distribution
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω) ω = χ² / (2η)Capacity to accept electrons

Biological Activities and Mechanistic Investigations Non Human Clinical

Antimicrobial and Antifungal Activity Mechanisms (in vitro)

While specific minimum inhibitory concentration (MIC) data for 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is not extensively documented in the available literature, studies on structurally similar benzaldehyde (B42025) derivatives provide insight into its potential antimicrobial and antifungal mechanisms. The antimicrobial efficacy of benzaldehydes is often linked to their chemical structure, particularly the substitution pattern on the aromatic ring.

Research on various benzaldehyde analogs has shown that the presence of a hydroxyl group, especially in the ortho position to the aldehyde, can enhance antifungal activity. This is relevant to this compound's structure. The proposed mechanism for this enhanced activity involves the disruption of cellular antioxidation processes within the fungal cell. nih.gov These natural benzaldehydes are thought to act as redox cyclers, which can impair the fungal cell's redox homeostasis, leading to growth inhibition. nih.gov

For instance, studies on 2-hydroxy-4-methoxybenzaldehyde (B30951), a related compound, have demonstrated significant antifungal effects against pathogenic fungi like Fusarium graminearum. The primary mechanism of action was identified as damage to the cell membrane, leading to increased permeability. nih.gov This damage is associated with lipid peroxidation and osmotic stress within the fungal cells. nih.gov Furthermore, this compound was also found to inhibit the biosynthesis of mycotoxins, such as deoxynivalenol (B1670258) (DON). nih.gov

The general antimicrobial mechanism of benzaldehydes is believed to involve their interaction with essential cellular components. The aldehyde functional group can react with nucleophilic groups, such as sulfhydryl and amino groups, found in proteins and enzymes, thereby disrupting their function and leading to microbial cell death.

Table 1: Antifungal Activity of a Structurally Related Benzaldehyde Derivative

Compound Test Organism Activity
2-Hydroxy-4-methoxybenzaldehyde Fusarium graminearum MIC of 200 µg/mL

Data derived from a study on a structurally related compound to illustrate potential activity. nih.gov

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit various enzymes implicated in different physiological and pathological processes.

Specific studies on the direct inhibition of Acetylcholinesterase (AChE) by this compound are limited. However, the general mechanism of AChE inhibitors involves the prevention of the breakdown of the neurotransmitter acetylcholine (B1216132) by binding to the active site of the enzyme. nih.gov This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Regarding Carbonic Anhydrase (hCA) inhibition, research on derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which shares the core structure of the compound , has shown that these molecules can act as inhibitors of various hCA isoforms. The mechanism of inhibition for many non-sulfonamide inhibitors involves coordination with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. The specific substituents on the benzaldehyde ring play a crucial role in determining the inhibitory potency and selectivity against different hCA isoforms.

Research into the direct inhibition of lipoxygenase (LOX) enzymes, such as 12-LOX, by this compound is not well-documented. However, the study of LOX inhibitors is an active area of research due to their role in inflammatory pathways. The mechanism of LOX inhibition typically involves the binding of the inhibitor to the enzyme's active site, which contains a non-heme iron atom. This binding prevents the substrate, such as arachidonic acid, from accessing the catalytic site, thereby blocking the production of pro-inflammatory lipid mediators like hydroxyeicosatetraenoic acids (HETEs). nih.gov Cell-based assays are crucial for determining the selectivity of these inhibitors against different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) and for evaluating their efficacy in a more physiologically relevant context.

Benzaldehyde and its derivatives are recognized as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibitory mechanism is generally attributed to the ability of the aldehyde group to form a Schiff base with a primary amino group within the active site of the tyrosinase enzyme. brieflands.com This interaction can lead to different types of inhibition, including competitive, noncompetitive, or mixed-type inhibition, depending on the specific structure of the benzaldehyde derivative. brieflands.comresearchgate.netnih.gov

Studies on various 4-substituted benzaldehydes have shown that the nature of the substituent at the 4-position can influence the type and potency of inhibition. For example, some halogenated benzaldehydes act as partial noncompetitive inhibitors, while others with bulky substituents may exhibit full and mixed-type inhibition. researchgate.netnih.gov The presence and position of hydroxyl groups on the aromatic ring are also known to be important for inhibitory activity, potentially through chelation of the copper ions in the tyrosinase active site. brieflands.com The inhibition kinetics of this compound would likely follow these general principles, with its specific inhibitory profile being determined by the interplay of its allyl, hydroxyl, and methoxy (B1213986) substituents.

Table 2: Tyrosinase Inhibition by Various Benzaldehyde Derivatives

Inhibitor IC50 (µM) Type of Inhibition
Benzaldehyde 31.0 Partial Noncompetitive
4-Bromobenzaldehyde 114 Partial Noncompetitive
4-Chlorobenzaldehyde 175 Partial Noncompetitive
4-Fluorobenzaldehyde 387 Partial Noncompetitive
4-Cyanobenzaldehyde 822 Mixed
4-Nitrobenzaldehyde 1846 Noncompetitive

Data from studies on other benzaldehyde derivatives to illustrate general trends. researchgate.netnih.gov

Antioxidant Activity and Radical Scavenging Mechanisms (in vitro)

The antioxidant properties of phenolic compounds like this compound are attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating radical chain reactions. The presence of electron-donating groups, such as the methoxy and allyl groups on the benzene (B151609) ring, can enhance this radical scavenging activity.

In vitro antioxidant activity is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these assays, the antioxidant compound reduces the stable colored radicals (DPPH• or ABTS•+) to a colorless form, and the extent of this color change is proportional to the antioxidant capacity.

Table 3: Antioxidant Activity of Structurally Related Compounds

Compound Assay Result
2-Hydroxy-4-methoxybenzaldehyde DPPH Radical Scavenging IC50 of 9.04 mg/mL

Data from a study on a structurally related compound. nih.gov

Antihyperlipidemic Activity in Animal Models

While direct studies on the antihyperlipidemic activity of this compound are scarce, research on its structural isomer, eugenol (B1671780) (4-allyl-2-methoxyphenol), and derivatives of another isomer, 2-allyl-5-hydroxy-4-methoxy benzaldehyde, provides strong evidence for this potential activity. researchgate.net

In animal models of hyperlipidemia induced by a high-cholesterol and fat diet, eugenol has been shown to significantly reduce total cholesterol (TC) and low-density lipoprotein (LDL) levels. researchgate.net The proposed mechanism of action does not appear to involve the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis. Instead, it may be related to the modulation of the transient receptor potential vanilloid (TRPV1) channels in the liver. researchgate.net Additionally, eugenol has been observed to decrease hepatic steatosis (fatty liver) and inflammation, and to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in hypercholesterolemic rats.

Furthermore, derivatives of 2-allyl-5-hydroxy-4-methoxy benzaldehyde have demonstrated good antihyperlipidemic activity in animal models, comparable to the standard drug simvastatin. These findings suggest that the allyl, hydroxyl, and methoxy substituted benzaldehyde scaffold is a promising structure for the development of antihyperlipidemic agents.

Table 4: Effects of Eugenol (a Structural Isomer) on Lipid Profile in Hypercholesterolemic Rats

Treatment Group Total Cholesterol (TC) Low-Density Lipoprotein (LDL)
High-Fat Diet Control Increased Increased
Eugenol-Treated Significantly Reduced Significantly Reduced

Qualitative results from a study on a structural isomer. researchgate.net

Antitumor/Cytotoxic Activities in Cell Lines

While direct experimental studies on the antitumor and cytotoxic activities of this compound are not extensively documented in publicly available literature, the biological effects of structurally related compounds provide valuable insights into its potential anticancer properties. The presence of the allyl, hydroxyl, and methoxy functional groups on a benzaldehyde scaffold suggests that it may exhibit cytotoxic effects against various cancer cell lines.

Research on benzaldehyde and its derivatives has indicated that these compounds can decrease cancer cell viability. rgcc-international.com In a study evaluating a formulation of benzaldehyde and its derivatives, a significant decrease in the viability of both lung adenocarcinoma (COR-L105) and prostate cancer (DU-145) cell lines was observed at higher concentrations. rgcc-international.com Benzaldehyde itself has been shown to exhibit tumor-specific cytotoxicity. nih.gov

Compounds with similar structural motifs to this compound, such as eugenol (4-allyl-2-methoxyphenol), have demonstrated notable anticancer activities. Eugenol has been reported to induce apoptosis and exhibit antiproliferative effects in various cancer cell lines. ontosight.ai A study on substituted benzaldehydes revealed that the number, position, and type of substituents on the aromatic ring are critical for their biological activity, with some derivatives displaying potent cytotoxicity against glioblastoma, ovarian, and colon cancer cell lines. ufc.br

The cytotoxic potential of benzyloxybenzaldehyde derivatives has also been investigated. While some of these compounds, designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), showed no significant cytotoxicity, others displayed considerable cytotoxic effects on the H1299 non-small cell lung cancer cell line. mdpi.com This highlights the nuanced structure-activity relationships that govern the cytotoxic profiles of benzaldehyde derivatives.

Given the evidence from these related compounds, it is plausible that this compound could exert cytotoxic effects on cancer cells through mechanisms that may involve the induction of apoptosis or the inhibition of cell proliferation. However, without direct experimental data, its specific activity and the cell lines it may target remain speculative.

Table 1: Cytotoxic Activities of Structurally Related Benzaldehyde Derivatives in Cancer Cell Lines

Compound/FormulationCell Line(s)Observed EffectReference
Benzaldehyde FormulationCOR-L105 (Lung Adenocarcinoma), DU-145 (Prostate Cancer)Decreased cell viability at higher concentrations. rgcc-international.com
Benzaldehyde (BA)Human tumor cell lines (OSCC, glioblastoma, myelogenous leukemia)Demonstrated tumor-specific cytotoxicity. nih.gov
Substituted Aldehydes (compounds 24, 26, 48, 49)SF-295 (Glioblastoma), OVCAR-8 (Ovary), HCT-116 (Colon)Potent cytotoxic activity. ufc.br
Benzyloxybenzaldehyde Derivatives (ABMM-6, ABMM-24, ABMM-32)H1299 (Non-small cell lung cancer)Considerable cytotoxicity. mdpi.com

Metabolic Pathways and Biotransformation in Biological Systems (e.g., Oxidative Metabolism, Conjugation)

The metabolic fate of this compound in biological systems has not been specifically elucidated. However, based on the metabolism of structurally analogous compounds, particularly other allylbenzenes like eugenol and safrole, its biotransformation is expected to proceed through well-established oxidative and conjugative pathways. ontosight.aitandfonline.comnih.govtandfonline.comnih.govresearchgate.netaacrjournals.orgnih.govsbq.org.br

Oxidative Metabolism:

The allyl side chain is a primary site for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. ontosight.ai Key oxidative transformations anticipated for the allyl group of this compound include:

Allylic Hydroxylation: The introduction of a hydroxyl group at the carbon atom adjacent to the double bond (the 1'-position) is a common metabolic step for allylbenzenes, such as safrole. researchgate.netaacrjournals.org This would lead to the formation of a 1'-hydroxy derivative.

Epoxidation: The double bond of the allyl group can be oxidized to form an epoxide. The metabolism of methyl chavicol, another related compound, involves epoxidation of the allyl side chain. nih.govsemanticscholar.orgresearchgate.net

Isomerization: The allyl double bond can migrate to form a propenyl isomer. This has been observed in the metabolism of eugenol. tandfonline.comtandfonline.comnih.gov

Conjugation:

The phenolic hydroxyl group and any newly formed hydroxyl metabolites are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. ontosight.ai The principal conjugation pathways are:

Glucuronidation: The attachment of glucuronic acid to the phenolic hydroxyl group is a major metabolic route for phenolic compounds. Eugenol, for instance, is extensively metabolized to eugenol-glucuronide. tandfonline.comtandfonline.comnih.gov

Sulfation: The addition of a sulfate (B86663) group to the phenolic hydroxyl group is another significant conjugation pathway. Eugenol is also known to undergo sulfation. ontosight.aitandfonline.comtandfonline.comnih.gov

The aldehyde group may also undergo oxidation to a carboxylic acid, which can then be subject to further conjugation. The metabolic pathways of xenobiotics in plants also involve modification and conjugation to detoxify the compounds. nih.govmdpi.com

In humans, the metabolism of eugenol is rapid, with metabolites being almost completely excreted in the urine within 24 hours, primarily as phenolic conjugates. tandfonline.comtandfonline.comnih.gov A similar metabolic profile, characterized by extensive oxidative metabolism of the allyl side chain followed by conjugation of the phenolic hydroxyl group, is the most probable fate for this compound in biological systems.

Table 2: Predicted Metabolic Pathways for this compound Based on Analogous Compounds

Metabolic PathwayDescriptionAnalogous Compound(s) Exhibiting this PathwayReference(s)
Allylic HydroxylationOxidation of the carbon adjacent to the allyl double bond to form a 1'-hydroxy metabolite.Safrole researchgate.netaacrjournals.org
EpoxidationOxidation of the allyl double bond to form an epoxide.Methyl Chavicol nih.govsemanticscholar.orgresearchgate.net
IsomerizationMigration of the allyl double bond to form a propenyl isomer.Eugenol tandfonline.comtandfonline.comnih.gov
GlucuronidationConjugation of the phenolic hydroxyl group with glucuronic acid.Eugenol tandfonline.comtandfonline.comnih.gov
SulfationConjugation of the phenolic hydroxyl group with a sulfate group.Eugenol ontosight.aitandfonline.comtandfonline.comnih.gov

Structure Activity Relationship Sar Studies of 3 Allyl 4 Hydroxy 5 Methoxy Benzaldehyde Derivatives

Influence of Phenolic Hydroxyl and Methoxy (B1213986) Substituents on Biological Potency

The biological potency of phenolic aldehydes, including 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, is profoundly influenced by the phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups. The hydroxyl group is frequently identified as the primary center for antioxidant activity. nih.gov Its ability to donate a hydrogen atom to neutralize free radicals is a key mechanism of action. nih.govmdpi.com

Studies on various phenolic compounds consistently demonstrate that the number and position of hydroxyl groups are directly related to their antioxidant capacity. researchgate.net Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. researchgate.net Furthermore, the presence of an electron-donating methoxy group, particularly ortho to a hydroxyl group, can enhance this activity. mdpi.com This enhancement is attributed to the stabilization of the resulting phenoxyl radical through resonance. mdpi.com

Conversely, the modification or replacement of the phenolic hydroxyl group typically leads to a significant reduction in biological activity. nih.govresearchgate.net Esterification or methylation (conversion to a methoxy group) of the hydroxyl group often diminishes the compound's ability to scavenge free radicals, underscoring the critical role of the free phenolic proton. mdpi.comnih.govresearchgate.net

The following table summarizes the general effects of these substituents on the biological activity of related phenolic compounds.

Substituent ModificationGeneral Effect on Antioxidant/Biological ActivityRationale
Free Phenolic Hydroxyl (-OH) Essential for high activityActs as a hydrogen donor to neutralize free radicals. nih.gov
Ortho-Methoxy (-OCH₃) Group Enhances activityElectron-donating nature stabilizes the phenoxyl radical. mdpi.com
Increased Number of -OH Groups Increases activityProvides more sites for radical scavenging. researchgate.net
Masking/Replacing the -OH Group Decreases activityPrevents hydrogen atom donation. mdpi.comresearchgate.net

Role of the Aldehyde Group in Biological Interactions

The aldehyde group (-CHO) is a crucial functional group that contributes significantly to the molecule's reactivity and biological interactions. The carbonyl carbon of the aldehyde is electrophilic, making it a target for nucleophilic attack. This reactivity allows for a variety of chemical modifications that can produce derivatives with diverse biological profiles. ontosight.ai

While the phenolic hydroxyl group is often the primary site for antioxidant activity, the aldehyde moiety can also participate in scavenging free radicals. nih.gov However, its primary role in SAR studies is often as a synthetic handle. For instance, the aldehyde can undergo condensation reactions with amines to form Schiff bases (imines, -CH=N-R). This transformation has been widely used to generate novel compounds with enhanced antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.net

The conversion of the aldehyde group into other functional moieties represents a key strategy for modulating the compound's properties, including its solubility, stability, and ability to interact with specific biological targets. creative-proteomics.com

The table below illustrates how modifications of the aldehyde group can lead to new classes of biologically active compounds.

Original GroupReagent/ReactionModified GroupResulting Compound ClassPotential Biological Activities
Aldehyde (-CHO) Primary Amine (R-NH₂)Imine (-CH=N-R)Schiff BaseAntimicrobial, Anticancer, Anti-inflammatory. ontosight.ai
Aldehyde (-CHO) Hydrazine (B178648) derivativeHydrazone (-CH=N-NH-R)Hydrazone DerivativeAntimicrobial, Anticonvulsant.
Aldehyde (-CHO) Reduction (e.g., with NaBH₄)Hydroxymethyl (-CH₂OH)Benzyl (B1604629) Alcohol DerivativeAltered polarity and target specificity.
Aldehyde (-CHO) Oxidation (e.g., with KMnO₄)Carboxylic Acid (-COOH)Benzoic Acid DerivativeAltered acidity and binding properties.

Impact of Allyl Side Chain Modifications on Activity

The allyl group (-CH₂-CH=CH₂) provides another key site for structural modification that can significantly impact biological activity. Studies on the closely related compound eugenol (B1671780) (4-allyl-2-methoxyphenol) offer valuable insights into the role of this side chain. bohrium.comresearchgate.net The double bond within the allyl group is susceptible to various chemical reactions, including addition, epoxidation, and isomerization. nih.govnih.gov

Modifications to the allyl group can influence the compound's lipophilicity, steric profile, and electronic properties, thereby affecting its interaction with biological membranes and target enzymes. nih.gov For example, addition reactions across the double bond can introduce new functional groups, leading to derivatives with an expanded spectrum of antibacterial activity compared to the parent compound. nih.govresearchgate.net While modifications to the phenolic hydroxyl group often decrease antioxidant potency, alterations to the allyl side chain can sometimes enhance other biological activities without compromising the antioxidant capacity as severely. nih.govresearchgate.net

Isomerization of the allyl group to a propenyl group (-CH=CH-CH₃), as seen in isoeugenol, is another common modification that alters the electronic conjugation with the aromatic ring and can lead to different biological effects.

Systematic Evaluation of Aromatic Ring Substituents

As established, hydroxyl and methoxy groups are powerful electron-donating substituents that generally enhance antioxidant and antimicrobial activities. nih.govnih.gov The relative positions of these groups are also critical. For instance, a catechol structure (two hydroxyl groups ortho to each other) is often associated with potent antioxidant activity due to its ability to form stable ortho-quinones after radical scavenging. nih.gov

Conversely, the introduction of electron-withdrawing groups, such as a nitro group (-NO₂), tends to decrease antioxidant efficacy by destabilizing the phenoxyl radical. mdpi.com The principle of SAR suggests that a delicate balance of electronic and steric factors is necessary to optimize biological potency for a specific target.

The following table, based on findings from related benzaldehyde (B42025) derivatives, illustrates the impact of different substitution patterns on enzyme inhibitory activity.

CompoundAromatic Ring SubstituentsRelative Biological Activity
3,4-Dihydroxybenzaldehyde (B13553) 3-OH, 4-OHHigh α-glucosidase inhibitory activity
3,5-Dihydroxybenzaldehyde 3-OH, 5-OHHigh α-glucosidase inhibitory activity
4-Hydroxy-3-methoxybenzaldehyde 4-OH, 3-OCH₃Moderate activity
2,4,5-Trihydroxybenzaldehyde 2-OH, 4-OH, 5-OHHigh α-amylase inhibitory activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com For derivatives of this compound, QSAR studies can provide predictive models for activities like antioxidant, anti-inflammatory, or antimicrobial effects. nih.gov

These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multilinear regression or machine learning algorithms, to derive a mathematical equation linking these descriptors to the observed activity. mdpi.comnih.gov

Key molecular descriptors often used in QSAR for phenolic compounds include:

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. These relate to the compound's ability to donate electrons. sapub.org

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These describe the size and shape of the molecule, which are crucial for binding to a receptor or enzyme active site. nih.gov

Topological Descriptors: Connectivity indices that describe how atoms are bonded within the molecule.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient), which quantifies the molecule's lipophilicity and affects its ability to cross cell membranes.

A typical QSAR equation might take the form: Biological Activity (log 1/IC₅₀) = c₁(Descriptor₁) + c₂(Descriptor₂) + ... + constant

Such models have successfully identified key structural features, like the presence of methoxy groups and specific electrostatic properties, as being significant predictors of anti-inflammatory activity in related natural compounds. nih.gov These models are invaluable for rationally designing new derivatives with potentially enhanced potency and for prioritizing which compounds to synthesize and test.

Natural Occurrence, Isolation, and Biosynthesis

Extraction and Purification Methodologies from Natural Sources

As there is no scientific evidence to support the presence of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde in natural sources, no methodologies for its extraction and purification from plants have been reported.

The extraction techniques described in the literature for the aforementioned plant species are aimed at isolating their actual aromatic constituents. For example, to isolate 2-hydroxy-4-methoxybenzaldehyde (B30951) and isovanillin (B20041) from the root bark of Mondia whytei, researchers have employed methods such as soaking the ground material in a mixture of ethyl acetate (B1210297) and petroleum ether, followed by filtration, concentration, and fractionation using silica (B1680970) gel chromatography. researchgate.net An alternative method involves steam distillation of the root bark. researchgate.net For Decalepis arayalpathra, the volatile oil rich in 2-hydroxy-4-methoxybenzaldehyde is typically obtained through hydrodistillation of the roots. nih.gov

Biosynthetic Pathways of Aromatic Aldehydes in Plants

While the specific biosynthetic pathway for this compound is not applicable due to its synthetic nature, the formation of aromatic aldehydes in plants is a well-studied field. These compounds are generally synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. researchgate.netnih.gov

The biosynthesis of a simple aromatic aldehyde like benzaldehyde (B42025) typically involves the following key stages: nih.gov

Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia (B1221849) lyase (PAL), which converts L-phenylalanine into trans-cinnamic acid. researchgate.netnih.gov

Side-Chain Shortening: The three-carbon side chain of trans-cinnamic acid must be shortened by two carbons to yield the benzaldehyde structure. This can occur through several proposed routes, including β-oxidative and non-β-oxidative pathways. nih.govresearchgate.net

β-Oxidative Pathway: This route involves the activation of cinnamic acid to cinnamoyl-CoA. This intermediate then undergoes a series of reactions analogous to fatty acid beta-oxidation, which shortens the side chain and ultimately leads to the formation of benzoyl-CoA. nih.gov Recent research in Petunia hybrida has shown that benzaldehyde is synthesized from benzoyl-CoA by a specific heterodimeric enzyme that requires NADPH as a cofactor. nih.gov

Non-β-Oxidative Pathway: An alternative route can also lead to the formation of benzaldehyde, which is then oxidized to benzoic acid by the enzyme benzaldehyde dehydrogenase (BALDH). researchgate.net

Further substitutions on the benzene (B151609) ring, such as hydroxylation and methoxylation, are carried out by other specific enzymes like hydroxylases and O-methyltransferases. The introduction of an allyl group, as seen in the structure of this compound, is characteristic of other phenylpropanoids like eugenol (B1671780), which is derived from guaiacol (B22219) with an allyl chain substitution. nih.govwikipedia.org However, the enzymatic steps that would lead to the specific substitution pattern of the target compound have not been elucidated as it is not a known natural product.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-hydroxy-4-methoxybenzaldehyde
3-hydroxy-4-methoxybenzaldehyde (Isovanillin)
L-phenylalanine
trans-cinnamic acid
Cinnamoyl-CoA
Benzoyl-CoA
Benzaldehyde
Benzoic acid
4-(allyloxy)-3-methoxybenzaldehyde (B1271678)
Eugenol

Applications of 3 Allyl 4 Hydroxy 5 Methoxy Benzaldehyde As a Precursor in Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

The aldehyde functional group in 3-allyl-4-hydroxy-5-methoxy-benzaldehyde is a key feature that allows for its use in the synthesis of a variety of heterocyclic compounds. The reactivity of the aldehyde enables it to participate in condensation reactions with various nucleophiles, leading to the formation of diverse ring systems.

One potential application is in the synthesis of isoxazol-5(4H)-ones. While research has demonstrated the synthesis of 4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one from vanillin (B372448) through a three-component cyclocondensation with hydroxylamine hydrochloride and ethyl acetoacetate, the presence of the allyl group in this compound offers a route to functionalized isoxazoles. clockss.org The allyl group can be further modified post-synthesis to introduce additional complexity and functionality to the heterocyclic core.

The general scheme for such a reaction would involve the reaction of this compound with a compound containing an active methylene (B1212753) group and a nucleophile, leading to a cyclization event. The reaction conditions can be tuned to favor the formation of specific heterocyclic scaffolds.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant(s)Potential Heterocyclic ProductReaction Type
Hydroxylamine, β-ketoesterSubstituted IsoxazoleCondensation/Cyclization
Amine, Compound with active methylene groupSubstituted Pyridine or PyrimidineCondensation/Cyclization
Hydrazine (B178648) derivativeSubstituted Pyrazole or PyrazolineCondensation/Cyclization

This table presents potential synthetic pathways based on the known reactivity of the aldehyde functional group.

Development of Bioactive Molecules and Pharmaceutical Intermediates

Vanillin and its derivatives have been extensively studied for their biological activities. researchgate.netresearchgate.net The structural similarity of this compound to vanillin suggests its potential as a scaffold for the development of new bioactive molecules and pharmaceutical intermediates.

The aldehyde group can be readily converted into other functional groups, such as imines (Schiff bases) and hydrazones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.netrsc.org For instance, the reaction of 4-hydroxy-3-methoxy-benzaldehyde with various hydrazides has been shown to produce aroyl hydrazones with significant antimicrobial activity. rsc.org The introduction of the allyl group provides a handle for further structural modifications, potentially enhancing the biological activity or modulating the pharmacokinetic properties of the resulting molecules.

Furthermore, the phenolic hydroxyl group can be a site for derivatization to produce ethers or esters, which may lead to compounds with improved bioavailability or altered biological targets. The combination of the allyl group and the phenolic moiety makes this compound an interesting starting material for the synthesis of complex natural product analogues and other medicinally relevant compounds.

Table 2: Potential Bioactive Derivatives of this compound

Derivative TypeSynthetic ApproachPotential Biological Activity
Schiff BasesCondensation with primary aminesAntimicrobial, Anticancer
HydrazonesCondensation with hydrazines/hydrazidesAntimicrobial, Anticonvulsant
Ethers/EstersReaction at the phenolic hydroxyl groupVaried pharmacological activities
Functionalized Allyl DerivativesModification of the allyl groupNovel bioactivities

This table outlines potential avenues for the development of bioactive molecules based on the functional groups of the precursor.

Material Science Applications

The presence of the allyl functional group in this compound opens up possibilities for its use in material science, particularly in the synthesis of functional polymers. abo.fi Allyl-terminated molecules can serve as monomers or precursors for macromonomers in various polymerization reactions.

The double bond of the allyl group can participate in polymerization reactions, such as free-radical polymerization or thiol-ene "click" chemistry, to form polymers with tailored properties. abo.fi The resulting polymers would incorporate the phenolic benzaldehyde (B42025) moiety, which could impart specific characteristics to the material, such as antioxidant properties, thermal stability, or the ability to be further functionalized.

For example, polymers derived from this compound could find applications in the development of:

Bio-based polymers: As a derivative of a natural product (vanillin), its use in polymer synthesis aligns with the principles of green chemistry.

Functional coatings: The phenolic and aldehyde groups could provide sites for cross-linking or for the attachment of other molecules, leading to coatings with specific functionalities.

Biomedical materials: Polymers incorporating this unit could be designed for applications in drug delivery or tissue engineering, where the biocompatibility and bioactivity of the monomer unit would be advantageous. abo.fi

Table 3: Potential Polymerization Reactions Involving this compound

Polymerization MethodRole of this compoundPotential Polymer Characteristics
Free-Radical PolymerizationMonomerThermally stable, functionalizable backbone
Thiol-Ene "Click" Chemistry"Ene" componentNetwork polymers with defined structures
Ring-Opening Metathesis Polymerization (ROMP)Chain transfer agent or monomerPolymers with controlled molecular weight and architecture

This table highlights the potential of the allyl group for the synthesis of novel polymeric materials.

Q & A

Q. What are the recommended methods for synthesizing 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, and how can purity be validated?

Methodological Answer: A common synthesis approach involves Friedel-Crafts alkylation or Claisen-Schmidt condensation using substituted benzaldehyde precursors. For example, allylation of 4-hydroxy-5-methoxybenzaldehyde under acidic conditions with allyl bromide can yield the target compound . Post-synthesis, purity validation should employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular integrity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify substitution patterns, particularly distinguishing allyl (δ 5.0–6.0 ppm, multiplet) and methoxy (δ 3.8–3.9 ppm, singlet) groups .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound is sensitive to oxidation and light due to its phenolic hydroxyl and allyl groups. Store in amber glass vials under inert gas (e.g., argon) at –20°C. Use anhydrous solvents (e.g., DMSO, ethanol) for dissolution to prevent hydrolysis. Safety protocols include wearing nitrile gloves, chemical-resistant lab coats, and working in a fume hood to avoid inhalation . Regularly monitor degradation via thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:3) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify the aldehyde proton (δ 9.8–10.0 ppm, singlet), phenolic –OH (δ 5.5–6.0 ppm, broad), and allyl protons (δ 5.0–6.0 ppm).
  • ¹³C NMR : Confirm the aldehyde carbon (δ 190–195 ppm) and methoxy carbon (δ 55–56 ppm).
  • FT-IR : Look for C=O stretch (~1680 cm⁻¹) and O–H stretch (~3200 cm⁻¹).
  • UV-Vis : Monitor π→π* transitions (λ_max ≈ 270–300 nm) to assess conjugation .

Q. How can researchers assess the solubility and partition coefficient (log P) of this compound?

Methodological Answer: Determine solubility in a solvent panel (water, ethanol, DMSO) using gravimetric analysis or UV spectrophotometry. For log P, employ the shake-flask method: partition the compound between octanol and water, then quantify concentrations via HPLC. Computational tools like ACD/Labs Percepta can predict log P (estimated ~2.1) based on substituent contributions .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity of the allyl group?

Methodological Answer: Use directing groups or protective strategies. For instance, protecting the phenolic –OH with acetyl groups before allylation can reduce side reactions. Optimize reaction conditions (temperature, catalyst) via Design of Experiments (DoE). For example, AlCl₃-catalyzed allylation at 0–5°C minimizes polysubstitution. Monitor intermediates in real-time using in-situ IR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., solvent, cell lines). Standardize protocols:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., <0.1% DMSO).
  • Validate purity (>95% by HPLC) and confirm structural integrity via LC-MS.
  • Compare results with structurally analogous compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde derivatives) to isolate substituent effects .

Q. What computational methods predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density and Fukui indices to identify reactive sites. For example, the para position to the hydroxyl group may show higher electrophilic susceptibility. Molecular dynamics simulations can further model solvent effects on reaction pathways .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Scaffold modification : Introduce substituents at the allyl (e.g., halogenation) or methoxy positions.
  • Biological assays : Test derivatives against target enzymes (e.g., COX-2 inhibition) using enzyme-linked immunosorbent assays (ELISA).
  • Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process optimization : Use flow chemistry to enhance heat/mass transfer during allylation.
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water).
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. How can mechanistic studies elucidate the compound’s antioxidant activity?

Methodological Answer:

  • DPPH/ABTS assays : Quantify radical scavenging activity; compare IC₅₀ values with standards (e.g., ascorbic acid).
  • Electron paramagnetic resonance (EPR) : Detect stable radical intermediates.
  • Theoretical studies : Calculate bond dissociation energies (BDE) of the phenolic O–H group to predict antioxidant capacity .

Notes

  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., NMR + X-ray crystallography).
  • Safety Compliance : Follow GHS guidelines for labeling and disposal .
  • Advanced Tools : Leverage cheminformatics platforms (e.g., ChemSpider) for structural analogs and property prediction .

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3-Allyl-4-hydroxy-5-methoxy-benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.